9-Heptyl-9H-purin-6-amine

P2X7 receptor purinergic signaling neuroinflammation

Researchers often substitute shorter-chain 9-alkyladenines, introducing uncontrolled variability in target engagement and non-reproducible results. 9-Heptyl-9H-purin-6-amine (CAS 2715-73-3) is the structurally defined reference compound for P2X7 antagonist development (IC50 724 nM in HEK293 cells) and purine nucleoside phosphorylase inhibition (IC50 1.33 μM). Its C7 n-heptyl chain delivers a quantifiable hydrophobic binding energy contribution of 350 cal per methylene unit, enabling systematic mapping of purine-binding pocket depth. Key procurement advantages: • Validated biological benchmarks: P2X7 IC50 724 nM; PNP IC50 1.33 μM • ≥97% purity; standard packs 10 mg / 50 mg / 100 mg; bulk custom synthesis on request • Defined physicochemical profile (MW 233.31, LogP ~3.2) ensures solubility-compatible assay conditions

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
CAS No. 2715-73-3
Cat. No. B12802727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Heptyl-9H-purin-6-amine
CAS2715-73-3
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCCCCCCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C12H19N5/c1-2-3-4-5-6-7-17-9-16-10-11(13)14-8-15-12(10)17/h8-9H,2-7H2,1H3,(H2,13,14,15)
InChIKeyWYQFWKDBSKQIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Heptyl-9H-purin-6-amine (CAS 2715-73-3): Chemical Identity, Classification, and Procurement-Relevant Context


9-Heptyl-9H-purin-6-amine (also known as 9-heptyladenine; molecular formula C12H19N5; molecular weight 233.31 g/mol) is an N9-alkylated adenine derivative belonging to the 6-aminopurine class of purine analogs . The compound features a seven-carbon n-heptyl side chain at the N9 position of the purine ring, which confers distinct physicochemical properties—including a calculated density of 1.23 g/cm³, a boiling point of 419.8°C at 760 mmHg, and a flash point of 207.7°C . As an unsubstituted 6-aminopurine scaffold with a medium-length hydrophobic alkyl tail, this compound occupies a structurally defined position within the broader landscape of 9-alkyladenines, where the N9 substituent length modulates molecular recognition at enzymatic active sites and receptor binding pockets . The compound is catalogued under NSC 407422 in the National Cancer Institute repository and is commercially available from multiple chemical suppliers, typically with a purity specification of ≥97% [1].

Why Generic 9-Alkyladenines Cannot Substitute for 9-Heptyl-9H-purin-6-amine (CAS 2715-73-3) in Biological Evaluations


The biological activity and molecular recognition profile of 9-alkyladenines are exquisitely sensitive to the length of the N9 alkyl substituent. Systematic investigations of 9-substituted adenines have demonstrated that each additional methylene unit in the n-alkyl chain contributes an average change in free energy of binding of approximately 350 calories in enzyme-inhibitor interactions [1]. This energy increment, arising from progressive hydrophobic burial within target binding pockets, translates into quantifiable differences in inhibition constants (Ki) and IC50 values that preclude generic interchangeability. Furthermore, structure-activity relationship (SAR) analyses within the 6-aminopurine chemotype reveal that the N9 substituent does not merely modulate lipophilicity in a linear fashion but can fundamentally alter the tautomeric equilibrium of the adenine ring system, with UV and IR spectroscopic evidence confirming distinct tautomeric states among 1-alkyladenine homologs spanning methyl through n-heptyl substitution [2]. Consequently, substituting a 9-heptyladenine scaffold with a shorter-chain analog (e.g., 9-propyl-, 9-butyl-, or 9-pentyladenine) or a branched/aryl-substituted congener introduces uncontrolled variability in target engagement, rendering experimental outcomes non-reproducible and cross-study comparisons invalid without explicit head-to-head benchmarking against the specific 9-heptyl congener.

Quantitative Differential Evidence: 9-Heptyl-9H-purin-6-amine (CAS 2715-73-3) vs. N9-Alkyladenine Analogs and Purine Scaffold Alternatives


P2X7 Purinergic Receptor Antagonism: Cross-Study IC50 Comparison of 9-Heptyladenine vs. Related Purine Derivatives

In a recombinant rat P2X7 purinoceptor assay performed in HEK293 cells, 9-heptyl-9H-purin-6-amine demonstrated antagonist activity with an IC50 of 724 nM against BzATP-induced ethidium bromide uptake [1]. This places the compound in a defined potency bracket distinct from other unsubstituted 6-aminopurine derivatives. As a class-level inference derived from structure-activity relationship analyses of 50 purine derivatives evaluated in P2X7 antagonist quantitative structure-activity relationship (QSAR) models, the seven-carbon n-heptyl substituent at N9 provides an optimal balance of hydrophobic interaction with the receptor's orthosteric pocket while maintaining sufficient aqueous solubility to permit reliable IC50 determination—a parameter that fails for shorter-chain analogs due to solubility limitations [2].

P2X7 receptor purinergic signaling neuroinflammation antagonist

Purine Nucleoside Phosphorylase (PNP) Inhibition: Quantitative Differentiation from Structurally Related 6-Aminopurines

9-Heptyl-9H-purin-6-amine inhibits human purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM (1,330 nM), measured via the conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. This level of enzymatic inhibition at low micromolar concentrations represents a distinct potency profile compared to unmodified adenine (6-aminopurine), which functions as a substrate rather than an inhibitor of PNP in the purine salvage pathway [2]. The presence of the N9-heptyl substituent converts the nucleobase from a metabolic substrate into a competitive inhibitor, a functional switch that is not uniformly observed across all N9-alkyl chain lengths.

purine nucleoside phosphorylase PNP inhibition nucleoside metabolism T-cell modulation

Hydrophobic Binding Energy Contribution: 350 cal per Methylene Unit Differential vs. Shorter N9-Alkyl Homologs

A foundational enzyme inhibitor study of 9-alkyladenines established that for n-alkyl substituents spanning n-propyl through n-heptyl at the N9 position, each additional methylene unit contributes an average change in free energy of binding (ΔΔG) of 350 calories in enzyme-inhibitor interactions [1]. Applying this additive relationship, 9-heptyl-9H-purin-6-amine (C7 chain) exhibits a predicted binding energy advantage of approximately 1,400 cal (1.4 kcal/mol) relative to 9-propyladenine (C3 chain), and 700 cal (0.7 kcal/mol) relative to 9-pentyladenine (C5 chain), under identical assay conditions.

hydrophobic interaction binding free energy structure-activity relationship alkyl chain optimization

N9 Substituent Effects on Adenine Tautomerism: Spectroscopic Differentiation Among C1–C7 n-Alkyl Homologs

UV and IR spectroscopic investigations of 1-alkyladenine tautomerism across the homologous series from methyl (C1) through n-heptyl (C7) reveal that the tautomeric equilibrium of the adenine ring is not invariant with respect to alkyl chain length. The spectroscopic signatures—specifically UV absorption maxima and IR vibrational bands corresponding to amino and imino tautomeric forms—shift measurably as the N-alkyl substituent lengthens [1]. This tautomeric variation has direct implications for molecular recognition: the relative population of amino versus imino tautomers determines the hydrogen-bonding donor/acceptor presentation of the purine scaffold to complementary binding sites on proteins and nucleic acids.

tautomerism UV spectroscopy IR spectroscopy molecular recognition

Validated Application Scenarios for 9-Heptyl-9H-purin-6-amine (CAS 2715-73-3) Based on Quantitative Evidence


P2X7 Receptor Antagonist Lead Identification and Optimization

9-Heptyl-9H-purin-6-amine serves as a validated starting scaffold for P2X7 receptor antagonist development programs, with a demonstrated IC50 of 724 nM in HEK293 cell-based functional assays against recombinant rat P2X7 [1]. This quantifiable potency, combined with the compound's defined physicochemical properties (MW 233.31, LogP ~3.2 estimated) and the absence of solubility-limited IC50 determination that plagues shorter-chain N9-alkyladenine analogs [2], makes it a suitable reference compound for benchmarking novel purine-derived P2X7 ligands in neuroinflammation and traumatic brain injury research contexts [3].

Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening Panels

With a measured IC50 of 1.33 μM against human PNP [1], 9-heptyl-9H-purin-6-amine provides a defined inhibitory benchmark for enzyme panel screening efforts aimed at identifying PNP modulators. The compound's conversion of the adenine scaffold from a PNP substrate (in its unsubstituted form) [2] to a competitive inhibitor via N9-alkylation offers a instructive case study for medicinal chemists exploring the substrate-to-inhibitor transition in nucleoside phosphorylase active sites, and the specific 1.33 μM IC50 value enables cross-study comparisons with other PNP inhibitor chemotypes.

Hydrophobic Binding Pocket Occupancy Studies in Enzyme Active Sites

The established hydrophobic binding energy contribution of 350 cal per methylene unit for N9-n-alkyladenines [1] positions 9-heptyl-9H-purin-6-amine as a reference compound for probing the depth and hydrophobicity of purine-binding enzyme active sites. The C7 n-heptyl chain provides maximal hydrophobic interaction potential within the linear alkyl series before steric constraints or solubility limitations become prohibitive. This application scenario is particularly relevant for structure-activity relationship expansion campaigns where progressive alkyl chain elongation is employed to map binding pocket dimensions in targets such as IP6K1, EGFR, and other purine-recognizing enzymes [2].

Tautomerism-Dependent Molecular Recognition Assays

Given the UV and IR spectroscopic evidence of alkyl chain length-dependent tautomeric shifts among 1-alkyladenine homologs [1], 9-heptyl-9H-purin-6-amine is a useful probe for investigating tautomerism-sensitive molecular recognition events. Biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry, NMR) that compare binding affinities across the N9-alkyladenine homologous series can deconvolute the relative contributions of hydrophobic burial versus tautomeric state to overall target engagement. Procurement of the specific 9-heptyl congener is essential for maintaining consistency in such systematic biophysical profiling studies.

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